![molecular formula C17H21N3O2 B2538260 tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1310796-20-3](/img/structure/B2538260.png)
tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a chemical of interest due to its potential as an intermediate in the synthesis of various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl groups and pyrazole or pyridine rings are frequently studied for their chemical and physical properties, as well as their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . Similarly, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate was prepared from Boc-tetramic acid and benzylidenemalononitrile using organocatalysis . These methods highlight the versatility of tert-butyl carboxylate derivatives in organic synthesis.
Molecular Structure Analysis
X-ray diffraction studies are commonly used to confirm the molecular structure of synthesized compounds. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized by X-ray diffraction, revealing that it crystallizes in the triclinic space group P1 . The proline ring in this structure adopts an envelope conformation. Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonds .
Chemical Reactions Analysis
The tert-butyl group in these compounds often serves as a protective group that can be removed under certain conditions, allowing for further chemical transformations. The presence of pyrazole and pyridine rings in these compounds suggests potential reactivity involving nitrogen atoms, such as the formation of Schiff bases through condensation with aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of hydrogen bonds, as seen in the structures of various tert-butyl derivatives, can affect the compound's melting point, solubility, and stability . The substituents on the aromatic rings, such as methoxy, bromo, or nitro groups, can also influence the electronic properties and reactivity of the compounds .
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Hydrogen Bonding
- Hydrogen-Bonded Structures : Studies have shown that tert-butyl phenyl derivatives exhibit unique hydrogen-bonded structures, which vary significantly with minor changes in substituents. For instance, 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione forms chains of rings through hydrogen bonding, demonstrating the significance of subtle structural differences on hydrogen bonding patterns (Trilleras et al., 2008).
Synthetic Strategies and Applications
- Synthesis of Pyrazolo[4,3-c]pyridines : Research has provided methods for synthesizing various tert-butyl phenyl pyrazolo[4,3-c]pyridines, which can be used as intermediates in pharmaceuticals and other chemical products. For example, a sequential versus multicomponent reaction approach has been developed for synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, highlighting the versatility of these compounds in synthesis (Palka et al., 2014).
- Potential Inhibitors of Protein Kinases : Some derivatives of tert-butyl phenyl pyrazolo[4,3-c]pyridines have been synthesized with potential applications as inhibitors of protein kinases. This underscores their potential importance in the development of therapeutic agents (Vilkauskaitė et al., 2013).
Green Synthesis Approaches
- Eco-Friendly Synthesis : In an effort to develop more environmentally friendly synthetic methods, tert-butyl phenyl derivatives have been synthesized using ionic liquids as green media. This approach emphasizes the shift towards greener chemistry in the synthesis of complex organic molecules (张梅梅 et al., 2013).
Crystallographic Studies and Molecular Conformation
- Crystal Structure Analysis : Crystallographic studies of related compounds have provided insights into their molecular structures and conformations. For instance, tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a related compound, was studied using X-ray diffraction to understand its molecular conformation (Naveen et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-15-13(11-19)12-20(18-15)14-7-5-4-6-8-14/h4-8,12H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBNCIXLIGCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN(C=C2C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

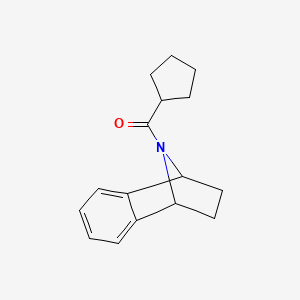

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)
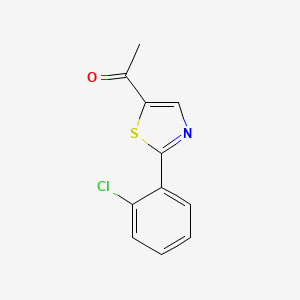
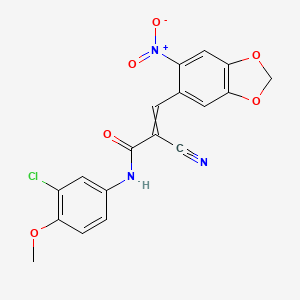

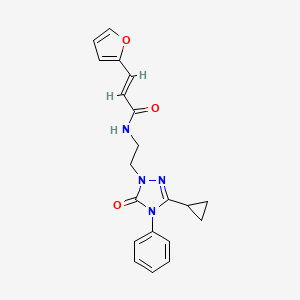
![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)
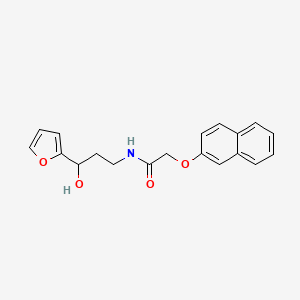

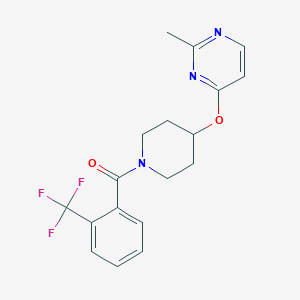

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)